Nylon 6/66

Vue d'ensemble

Description

Méthodes De Préparation

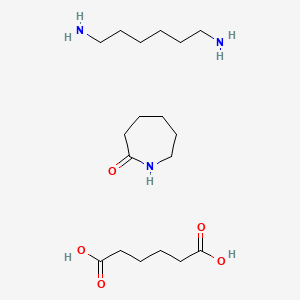

Synthetic Routes and Reaction Conditions: The preparation of hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves the polycondensation reaction between hexanedioic acid and 1,6-hexanediamine . The reaction typically occurs under high-temperature conditions, often in the presence of a catalyst to facilitate the polymerization process . The resulting polymer is then further processed to achieve the desired physical and chemical properties .

Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are continuously fed and the polymer is continuously extracted . This method ensures a consistent quality of the polymer and allows for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Nylon 6/66 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the polymer’s properties, making it suitable for different applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce functional groups like hydroxyl or carboxyl groups, while reduction reactions may remove such groups . Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .

Applications De Recherche Scientifique

Nylon 6/66 has a wide range of scientific research applications . In chemistry, it is used as a precursor for the synthesis of other polymers and materials . In biology, it is used in the development of biocompatible materials for medical devices and implants . In medicine, it is explored for its potential in drug delivery systems due to its biocompatibility and controlled release properties . In industry, it is used in the production of high-performance materials, such as fibers, films, and coatings .

Mécanisme D'action

The mechanism of action of hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine involves its interaction with various molecular targets and pathways . The polymer’s structure allows it to form strong intermolecular interactions, contributing to its mechanical strength and chemical resistance . Additionally, the presence of functional groups in the polymer can interact with biological molecules, making it suitable for biomedical applications .

Comparaison Avec Des Composés Similaires

Nylon 6/66 can be compared with other similar polymers, such as polyamides and polyurethanes . While polyamides are known for their high strength and thermal stability, hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine offers a unique combination of flexibility and chemical resistance . Polyurethanes, on the other hand, are known for their elasticity and abrasion resistance, but may not offer the same level of chemical resistance as hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine .

List of Similar Compounds:- Polyamides (e.g., Nylon 6, Nylon 66)

- Polyurethanes

- Polyesters

- Polycarbonates

This detailed article provides a comprehensive overview of hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propriétés

IUPAC Name |

azepan-2-one;hexane-1,6-diamine;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYHIGCKINZLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54190-66-8 | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), polymer with hexahydro-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54190-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24993-04-2 | |

| Record name | Nylon 6/66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24993-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylon 6:66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024993042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

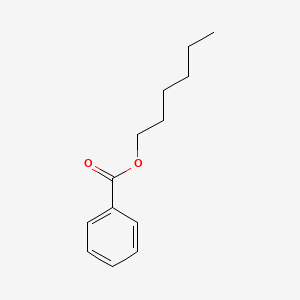

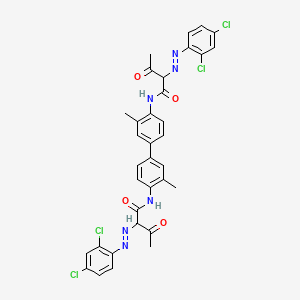

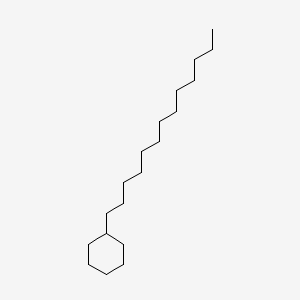

Synthesis routes and methods I

Procedure details

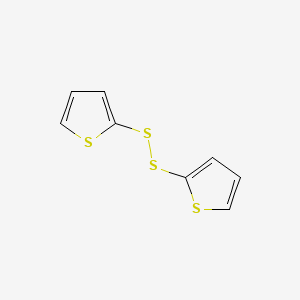

Synthesis routes and methods II

Procedure details

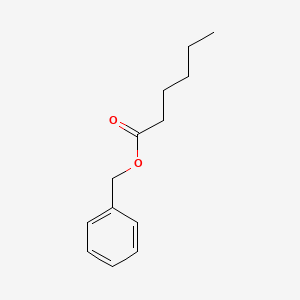

Synthesis routes and methods III

Procedure details

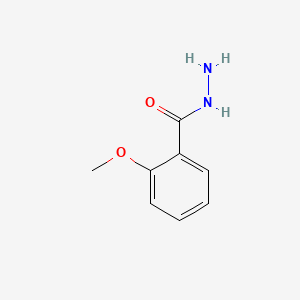

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)